2-(3,5-Dimethylbenzoyl)-4-methylpyridine
Overview
Description
“2-(3,5-Dimethylbenzoyl)-4-methylpyridine” is a complex organic compound. It contains a pyridine ring, which is a basic six-membered ring with one nitrogen atom, and a benzoyl group, which is a functional group characterized by a carbonyl group (C=O) bonded to a phenyl group . The “3,5-Dimethylbenzoyl” part indicates that there are methyl groups (-CH3) on the 3rd and 5th carbon of the benzoyl group .
Molecular Structure Analysis
The molecular structure of “2-(3,5-Dimethylbenzoyl)-4-methylpyridine” would be characterized by the presence of a pyridine ring and a benzoyl group with two methyl substituents . The exact structure would depend on the specific locations of these groups within the molecule.
Chemical Reactions Analysis
The chemical reactions involving “2-(3,5-Dimethylbenzoyl)-4-methylpyridine” would depend on the specific conditions and reagents used. Pyridine rings can undergo electrophilic substitution reactions, while benzoyl groups can participate in various reactions including nucleophilic acyl substitution .
Physical And Chemical Properties Analysis
The physical and chemical properties of “2-(3,5-Dimethylbenzoyl)-4-methylpyridine” would depend on its specific structure. For instance, the presence of a pyridine ring would likely make the compound basic, while the benzoyl group could potentially increase its reactivity .
Scientific Research Applications
Pyrazoles
Pyrazoles are known as versatile scaffolds in organic synthesis and medicinal chemistry, often used as starting materials for the preparation of more complex heterocyclic systems with relevance in the pharmaceutical field . They are also interesting compounds from a structural viewpoint, mainly because they exhibit tautomerism. This phenomenon may influence their reactivity, with possible impact on the synthetic strategies where pyrazoles take part, as well as on the biological activities of targets bearing a pyrazole moiety .
2-Amino-4,6-dichloropyrimidine-5-carbaldehyde
This compound has been used in aromatic nucleophilic substitution reaction products. The isolated compounds are products of amination, solvolysis, and condensation processes under mild and environmentally friendly conditions, due to the influence of structural factors of the starting pyrimidine and a high concentration of alkoxide ions .
Safety And Hazards
properties
IUPAC Name |
(3,5-dimethylphenyl)-(4-methylpyridin-2-yl)methanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO/c1-10-4-5-16-14(9-10)15(17)13-7-11(2)6-12(3)8-13/h4-9H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RMHGLJDSAPTEJK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)C(=O)C2=CC(=CC(=C2)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,5-Dimethylbenzoyl)-4-methylpyridine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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